4-(chloromethyl)aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(chloromethyl)aniline;hydrochloride is a chemical compound with the molecular formula C7H9Cl2N. It is a derivative of benzenamine (aniline) where a chloromethyl group is substituted at the para position. This compound is often used in organic synthesis and various industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)aniline;hydrochloride typically involves the chloromethylation of benzenamine. One common method is the reaction of benzenamine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate imine, which is subsequently chlorinated to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)aniline;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of benzenamine derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, sodium thiolate, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution: Formation of substituted benzenamine derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced benzenamine derivatives.
Scientific Research Applications
4-(chloromethyl)aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)aniline;hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also interact with biological molecules, potentially modifying their structure and function.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methyl-: Similar structure but with a methyl group instead of a chloromethyl group.
Benzenamine, 4-chloro-: Contains a chlorine atom at the para position instead of a chloromethyl group.
Benzenamine, 4-(bromomethyl)-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
4-(chloromethyl)aniline;hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and functional properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Biological Activity
4-(Chloromethyl)aniline;hydrochloride is a chemical compound with significant biological activity, particularly in the context of its interactions with enzymes and cellular processes. This article explores its biological mechanisms, pharmacological properties, and potential applications based on diverse research findings.
- Molecular Formula : C7H8ClN
- Molecular Weight : 141.598 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 257.6 °C at 760 mmHg
4-(Chloromethyl)aniline primarily functions through electrophilic aromatic substitution reactions , characteristic of arylamines. The chloromethyl group can participate in nucleophilic substitutions, influencing various biochemical pathways.
Interaction with Enzymes
This compound has been shown to interact with key enzymes:
- Aniline dioxygenase
- Catechol 2,3-dioxygenase
These interactions can alter metabolic pathways and gene expression related to inflammatory responses and other cellular processes.
Cellular Effects
Research indicates that 4-(Chloromethyl)aniline affects:
- Cell Signaling Pathways : Modulating signaling cascades that influence cell proliferation and apoptosis.
- Gene Expression : Altering the expression of genes involved in inflammation and metabolism.
Pharmacological Implications
The compound's ability to modify enzyme activity suggests potential applications in drug design, particularly for targeting diseases influenced by arylamines.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- In vitro studies have demonstrated that 4-(Chloromethyl)aniline can inhibit specific enzymes, thereby affecting metabolic fluxes in cells. These findings highlight its potential as a therapeutic agent in metabolic disorders.
- Antitumor Activity :
- Inflammatory Response Modulation :
Comparative Analysis of Related Compounds
Compound Name | Biological Activity | IC50 (µM) |
---|---|---|
4-(Chloromethyl)aniline | Enzyme inhibition, anti-inflammatory | Not specified |
Derivative A | Anticancer (various cell lines) | ~92.4 |
Derivative B | Inhibition of cholinesterases | 7.31 |
Properties
IUPAC Name |
4-(chloromethyl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWHTFYXAPNCRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.